molecular formula C20H22N4O2 B2398241 (E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea CAS No. 941946-04-9

(E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea

Cat. No. B2398241
M. Wt: 350.422
InChI Key: IBDUFNUWTUMRPI-PTGBLXJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BOSU, and it has been studied extensively for its synthesis method, mechanism of action, biochemical and physiological effects, and future directions.

Scientific Research Applications

Supramolecular Gelators

Research on quinoline urea derivatives has led to the discovery of their ability to act as gelators in the formation of Ag-complexes. For example, DQ5U, a quinoline urea derivative, demonstrated the capability to gelate mixed solvents when combined with silver nitrate, showcasing its potential in creating supramolecular structures with specific photophysical properties (Braga et al., 2013).

Photoelectric Conversion

Compounds structurally related to the query have been investigated for their utility in improving the photoelectric conversion efficiency of dye-sensitized solar cells. Carboxylated cyanine dyes, closely related in function to quinazoline derivatives, have been prepared and used as sensitizers in nanocrystalline TiO2 solar cells, significantly enhancing power conversion efficiencies. This illustrates the potential of quinazoline derivatives in renewable energy technologies (Wu et al., 2009).

Antitumor Activity

The design and synthesis of 4-aminoquinazoline derivatives containing urea moieties have been extensively explored for their antitumor activities. These compounds have shown significant efficacy against various human cancer cell lines, underscoring the therapeutic potential of quinazoline-urea derivatives in cancer treatment. For instance, certain derivatives demonstrated excellent antitumor activity comparable to known cancer therapeutics, suggesting their potential as novel anticancer agents (Li et al., 2019).

properties

IUPAC Name

1-(3-butyl-2-oxoquinazolin-4-yl)-3-(3-methylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-3-4-12-24-18(16-10-5-6-11-17(16)22-20(24)26)23-19(25)21-15-9-7-8-14(2)13-15/h5-11,13H,3-4,12H2,1-2H3,(H2,21,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTNRUKPZWIMSFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=CC(=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea

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